Bismuth sodium oxygen dihydroxide can be derived from the interactions of sodium hydroxide with bismuth oxides or as a byproduct in various bismuth synthesis reactions. It is classified as a bismuth-based hydroxide, which often exhibits unique redox properties due to the multiple oxidation states of bismuth, specifically +3 and +5. Bismuth compounds are known for their low toxicity compared to heavy metals, making them attractive for environmental applications.
The synthesis of bismuth sodium oxygen dihydroxide typically involves several methods:
These methods allow for variations in temperature, pressure, and concentration, which can significantly influence the yield and properties of the resultant compound.
Bismuth sodium oxygen dihydroxide exhibits a layered structure characterized by alternating layers of sodium ions and bismuth hydroxides. The molecular structure can be analyzed using X-ray diffraction techniques, which reveal:
Bismuth sodium oxygen dihydroxide participates in several chemical reactions:
The mechanism of action for bismuth sodium oxygen dihydroxide primarily revolves around its redox properties:
This dual functionality makes it a versatile catalyst in organic synthesis and materials science applications.
Bismuth sodium oxygen dihydroxide possesses several notable physical and chemical properties:
These properties contribute to its utility in various scientific applications.
Bismuth sodium oxygen dihydroxide finds applications across several fields:
Hydrothermal and solvothermal methods enable precise crystallization control in bismuth-sodium-oxygen-hydroxide systems by leveraging temperature, pressure, and solvent polarity. These techniques facilitate the stabilization of high-valent bismuth species (e.g., Bi⁵⁺), which are inaccessible via conventional high-temperature solid-state reactions due to thermal instability. In the synthesis of perovskite-type (K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3, hydrothermal treatment at 120°C using NaBiO3·nH2O as a precursor yields a monoclinic phase with unique 3:1 B-site cation ordering. This structure features corner-sharing (Na/Ca/Bi)O6 and (Bi/Ca)O6 octahedra, confirmed by Rietveld refinement (R1 = 0.0354) [2]. Solvothermal approaches similarly enable morphology control; for BiOCl, ethylene glycol solutions with surfactants like CTAC or PVP yield hierarchical microspheres or nanoplates. The surface tension of the synthesis medium directly correlates with crystallite size and shape:
Table 1: Influence of Additives on BiOCl Morphology (120°C, 3h)
Additive | Surface Tension (mN/m) | Dominant Morphology | Crystallite Size (nm) | |
---|---|---|---|---|
None | 48.2 | Irregular aggregates | 35.2 ± 8.1 | |
PVP | 41.7 | Nanosheet assemblies | 22.5 ± 4.3 | |
SDS | 36.4 | Flower-like spheres | 18.9 ± 3.6 | |
Thiourea | 39.1 | Stacked platelets | 26.8 ± 5.2 | [5] [8] |
Thiourea induces Bi3+-(thiourea)n complexes that decompose during crystallization, directing hierarchical growth. This enables photocatalytic activity enhancements of 2.3× compared to surfactant-free products due to improved charge separation [5].
Ion-exchange governs sodium leaching and proton incorporation in bismuth-oxygen frameworks, altering local coordination and electronic properties. Reactive force field (ReaxFF) simulations reveal two dominant pathways in hydrated sodium bismuthate systems:
Experimental validation comes from XPS analysis of hydrothermally treated Na0.5Bi0.5O1.5·H2O, showing a 1.6 eV shift in Bi 4f peaks after ion exchange. This indicates electron density redistribution toward bismuth, enhancing its role as an oxidation center. Kinetic studies reveal silanol formation follows pseudo-first-order behavior (k = 3.2 × 10−3 s−1 at 80°C), while silanol condensation is negligible below 100°C, preserving framework integrity [9].
Sodium bismuthate dihydrate (NaBiO3·2H2O) serves as a versatile precursor due to its layered structure and oxidative stability. Its lamellar [BiO6] octahedral sheets interleaved with Na+ and H2O allow topotactic ion exchange or intercalation. In the synthesis of (K0.2Sr0.8)(Na0.01Ca0.25Bi0.74)O3, hydrothermal treatment of NaBiO3·2H2O with Sr(OH)2·8H2O and Ca(OH)2 at 120°C induces simultaneous oxidation-state preservation and cation incorporation. XPS confirms exclusive Bi⁵⁺ presence (Bi 4f7/2 at 159.2 eV), while Rietveld refinement shows Na+ occupies 8.7% of B-sites [2].
The precursor’s reactivity stems from water-mediated lattice flexibility:
Table 2: Sodium Bismuthate-Derived Perovskite Structural Parameters
Parameter | Value | Method | |
---|---|---|---|
Crystal System | Monoclinic | SC-XRD | |
Space Group | Cc | SC-XRD | |
Lattice Parameters | a=11.8927(17) Å, b=11.8962(15) Å, c=8.4002(10) Å, β=90.116(9)° | SC-XRD | |
Bi–O Bond Length | 2.08–2.13 Å (Bi⁵⁺ sites) | EXAFS | |
Na Occupancy (B-site) | 8.7% | Rietveld refinement | [2] |
Heterostructures integrating bismuth-sodium-oxygen-hydroxide layers with conductive or catalytic phases enhance charge separation via interfacial electric fields. Key design strategies include:
Interfacial charge transfer in BiOI/Bi5O7OH heterostructures exemplifies synergy: BiOI’s visible-light absorption generates electron-hole pairs, with electrons injecting into Bi5O7OH’s conduction band (+0.4 V vs. SHE). This enables NO oxidation with 88% selectivity toward nitrate, minimizing toxic NO2 byproducts [3] [7].
Sustainable synthesis routes minimize energy use, hazardous reagents, and waste through four key advancements:
Table 3: Sustainability Metrics for Green Synthesis Methods
Method | Temperature (°C) | Reaction Time | EPprocess (kJ/mol)* | Atom Economy (%) |
---|---|---|---|---|
Conventional Solid-State | 800 | 24 h | 2850 | 78 |
Hydrothermal | 120–180 | 3–12 h | 420 | 92 |
Ultrasound Flow | 50 | 15 min | 105 | 98 |
Mechanochemical | Ambient (impact) | 2 h | 180 | 100 |
*Energy productivity: moles product per kJ energy input [4] [10]
Continuous-flow photoreactors further enhance efficiency, enabling in situ photocatalyst activation during synthesis. This integrates material preparation and functionalization into one step, eliminating post-synthesis treatments [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0